2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate
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Overview
Description
2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the reaction of a diamine with a ketone in the presence of a base such as sodium hydride can yield the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction could produce a spirocyclic alcohol.
Scientific Research Applications
2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate has several applications in scientific research:
Medicinal Chemistry: The compound’s rigid structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure can provide a specific three-dimensional arrangement that allows for selective binding to these targets. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate
- 2-Methyl-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride
Uniqueness
2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate is unique due to its specific spirocyclic structure and the presence of the trifluoroacetate group. This combination provides distinct chemical and physical properties that can be advantageous in various applications, such as increased stability and specific binding interactions in medicinal chemistry.
Properties
Molecular Formula |
C9H13F3N2O3 |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
2,7-diazaspiro[4.4]nonan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c10-6-7(2-4-9-6)1-3-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7) |
InChI Key |
HLTARPVIMQQKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCNC2=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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